4-Bromo-1,2-thiazole-5-sulfonyl chloride
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Overview
Description
4-Bromo-1,2-thiazole-5-sulfonyl chloride is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazole synthesis involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a heterocycle with sulfur and nitrogen atoms. This ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
The thiazole ring in this compound has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
Synthesis of Antiproliferative Agents
The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, related to 4-Bromo-1,2-thiazole-5-sulfonyl chloride, was described as part of the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na. This process highlights the potential of such compounds in the synthesis of drugs aimed at inhibiting cancer cell growth (Yates et al., 2009).
Development of Clickable Reagents
A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), was developed, showcasing the utility of bromo and sulfonyl functionalities in creating materials for regioselective synthesis. This application underscores the versatility of bromo-sulfonyl compounds in chemical syntheses, contributing to the expanding toolkit for constructing functionalized isoxazoles (Leng & Qin, 2018).
Antiviral Activity of Sulfonamides
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrated the potential antiviral properties of sulfonamide derivatives. This research area highlights the therapeutic applications of sulfonamide-based compounds, including those structurally related to this compound (Chen et al., 2010).
Antimicrobial Applications
A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use indicates the broader application of sulfonamide moieties in combating microbial infections. This area of research further demonstrates the importance of sulfonyl chloride derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Preparation and Reactivity
Research on the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole to produce 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride reveals the compound's capability to react with amines to build sulfonamides. This property is crucial for synthesizing a wide range of sulfonamide-based compounds, indicating the significance of such reactive intermediates in organic synthesis (Turov et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-1,2-thiazole-5-sulfonyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . The specific effects of 4-Bromo-1,2-thiazole-5-sulfonyl chloride on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-bromo-1,2-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNO2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDPSHEOCETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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